3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1325304-03-7
VCID: VC2821531
InChI: InChI=1S/C12H10ClNO4S2/c1-7-2-3-8(6-9(7)13)20(17,18)14-10-4-5-19-11(10)12(15)16/h2-6,14H,1H3,(H,15,16)
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl
Molecular Formula: C12H10ClNO4S2
Molecular Weight: 331.8 g/mol

3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

CAS No.: 1325304-03-7

Cat. No.: VC2821531

Molecular Formula: C12H10ClNO4S2

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid - 1325304-03-7

Specification

CAS No. 1325304-03-7
Molecular Formula C12H10ClNO4S2
Molecular Weight 331.8 g/mol
IUPAC Name 3-[(3-chloro-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C12H10ClNO4S2/c1-7-2-3-8(6-9(7)13)20(17,18)14-10-4-5-19-11(10)12(15)16/h2-6,14H,1H3,(H,15,16)
Standard InChI Key ZSOZQOFLHLNARO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl

Introduction

Structure and Chemical Properties

Molecular Structure and Identification

3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a synthetic organic compound characterized by a thiophene ring substituted with a carboxylic acid group at position 2 and a sulfonamide moiety at position 3. The compound can be identified by several standardized parameters as presented in Table 1.

ParameterValue
CAS Number1325304-03-7
Molecular FormulaC12H10ClNO4S2
Molecular Weight331.8 g/mol
IUPAC Name3-[(3-chloro-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Standard InChIInChI=1S/C12H10ClNO4S2/c1-7-2-3-8(6-9(7)13)20(17,18)14-10-4-5-19-11(10)12(15)16/h2-6,14H,1H3,(H,15,16)
Standard InChIKeyZSOZQOFLHLNARO-UHFFFAOYSA-N

The compound features several key structural components that make it particularly interesting for research purposes: a thiophene ring, a carboxylic acid group, a sulfonamide linkage, and a chloro-methylphenyl moiety. This unique combination of functional groups contributes to its potential versatility in various chemical applications.

Physical and Chemical Properties

  • The presence of a carboxylic acid group suggests acidic properties, with the ability to form salts with appropriate bases.

  • The sulfonamide group (SO2NH) contributes to hydrogen bonding capabilities, potentially affecting its solubility and intermolecular interactions.

  • The compound likely exhibits limited water solubility due to its aromatic and heterocyclic components, but may show better solubility in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).

Structural Features of Interest

Several structural features of 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid make it particularly interesting for research and potential applications:

Synthesis and Preparation

Reaction Conditions and Considerations

Based on the synthesis of related compounds, several reaction conditions are particularly relevant for preparing 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid:

  • Solvents: Common solvents for related syntheses include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) .

  • Temperature: Reaction conditions typically range from 0°C to room temperature, depending on the specific synthetic step .

  • Catalysts: Palladium-based catalysts such as bis(triphenylphosphine)palladium(II) chloride may be used for certain coupling reactions .

  • Reagents: Coupling agents such as 1,1-carbonyl-di-(1,2,4)-triazole might be employed in the synthesis, particularly for formation of amide or sulfonamide bonds .

These conditions must be carefully controlled to optimize yield and minimize side reactions, particularly given the multiple functional groups present in the target molecule.

Applications and Research Areas

Materials Science Applications

The unique structural features of 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid suggest potential applications in materials science:

  • Conducting polymers: Thiophene derivatives are commonly employed in the development of conducting polymers due to their electronic properties.

  • Coordination chemistry: The carboxylic acid group can coordinate to metal centers, potentially enabling the creation of metal-organic frameworks (MOFs) or coordination polymers.

  • Supramolecular assemblies: The hydrogen bonding capabilities of the sulfonamide and carboxylic acid groups may facilitate the formation of supramolecular structures with unique properties.

These applications leverage the compound's ability to participate in various non-covalent interactions and its potential electronic properties derived from the thiophene core.

Building Blocks in Organic Synthesis

The compound can serve as a versatile building block in organic synthesis:

  • The carboxylic acid group provides a reactive handle for further functionalization, including the formation of esters, amides, and acid chlorides.

  • The thiophene ring can participate in various coupling reactions, particularly at the 4 and 5 positions.

  • The sulfonamide group offers a protected nitrogen that can be potentially deprotected and further functionalized in certain synthetic schemes.

These characteristics make 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid valuable in the construction of more complex molecules with specific structural features.

Comparative Analysis

Comparison with Similar Thiophene Derivatives

When compared to structurally related compounds, 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid shows both similarities and notable differences:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acidC12H10ClNO4S2331.8 g/molReference compound
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acidC18H14FNO4S2391.4 g/molContains 4-fluorophenyl at position 5 and 4-methylphenyl sulfonyl group
3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acidC6H5ClO4S2240.7 g/molContains methylsulfonyl instead of arylsulfonamide

These structural variations can significantly impact the compounds' physical properties, reactivity, and potential biological activities. For instance, the presence of different aryl substituents can affect lipophilicity, while changes in the sulfonamide/sulfone group can influence hydrogen bonding capabilities and electronic properties.

Physicochemical Properties Comparison

The physicochemical properties of 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can be compared with similar compounds to understand how structural modifications affect key parameters:

  • Solubility: The presence of the carboxylic acid group likely confers some water solubility, though the aromatic and chlorinated portions contribute to lipophilicity.

  • Acidity: The carboxylic acid group is expected to have a pKa similar to other thiophene-2-carboxylic acids, generally in the range of 3-4.

  • Stability: The compound is likely stable under normal conditions but may be sensitive to strong oxidizing agents due to the thiophene ring.

These properties can be fine-tuned through structural modifications to the core scaffold, allowing for optimization toward specific applications.

Current Research and Future Directions

Synthetic Challenges and Opportunities

Several challenges and opportunities exist in the synthesis and development of 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid and related compounds:

Addressing these challenges will require interdisciplinary approaches, combining synthetic organic chemistry with computational modeling and application-specific testing.

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